molecular formula C4H4FN3O B11708874 2-Amino-4-hydroxy-6-fluoropyrimidine CAS No. 2253-05-6

2-Amino-4-hydroxy-6-fluoropyrimidine

Cat. No.: B11708874
CAS No.: 2253-05-6
M. Wt: 129.09 g/mol
InChI Key: YKFUJFCMZDFKSN-UHFFFAOYSA-N
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Description

Position within the Landscape of Fluorinated Pyrimidine (B1678525) Chemistry

Fluorinated pyrimidines represent a significant class of compounds in medicinal chemistry. The introduction of fluorine into a pyrimidine ring can dramatically alter the molecule's biological activity. This is due to fluorine's high electronegativity, small size, and its ability to form strong bonds with carbon. These properties can enhance metabolic stability, improve binding affinity to biological targets, and increase the lipophilicity of the molecule.

2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a valuable intermediate in the synthesis of various biologically active compounds, including potential antiviral and anticancer agents. chemimpex.com The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals as it can improve a drug's efficacy and stability. chemimpex.com This compound serves as a scaffold that can be chemically modified to create a library of derivatives for drug discovery programs. chemimpex.com

Foundational Significance and Research Trajectory of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a key component of nucleic acids (as cytosine, thymine, and uracil), vitamins, and many synthetic drugs. The inherent biological relevance of the pyrimidine scaffold has made it a privileged structure in drug discovery.

The research trajectory of pyrimidine-based compounds has been extensive and fruitful. Modifications to the pyrimidine core have led to the development of a wide range of therapeutic agents. For instance, the addition of different functional groups to the pyrimidine ring can lead to compounds with diverse pharmacological activities.

Research involving similar pyrimidine structures, such as 2-amino-4-hydroxy-6-methylpyrimidine, has demonstrated the versatility of this scaffold. Studies have shown that this methyl-analogue can be used as a starting material for the synthesis of more complex heterocyclic systems, including formazan (B1609692) derivatives with potential biological activities. impactfactor.orgresearchgate.netresearchgate.net The synthesis of various derivatives from these basic pyrimidine building blocks allows researchers to explore how different substituents affect the biological and chemical properties of the resulting molecules. mdpi.comnih.gov

The following table provides a brief overview of related pyrimidine compounds and their significance:

CompoundSignificance
2-Amino-4-hydroxy-6-methylpyrimidine A foundational building block for synthesizing more complex heterocyclic compounds with potential biological activities. impactfactor.orgresearchgate.netresearchgate.netnih.govresearchgate.net
2,4-Diamino-6-hydroxypyrimidine Investigated for its potential to suppress nitric oxide production in immune-activated cells. nih.gov
2-Amino-4,6-dihydroxypyrimidine (B16511) A pyrimidine derivative used in various chemical syntheses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2253-05-6

Molecular Formula

C4H4FN3O

Molecular Weight

129.09 g/mol

IUPAC Name

2-amino-4-fluoro-1H-pyrimidin-6-one

InChI

InChI=1S/C4H4FN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9)

InChI Key

YKFUJFCMZDFKSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)N)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 4 Hydroxy 6 Fluoropyrimidine and Its Congeners

Strategic Approaches for Pyrimidine (B1678525) Ring Construction

The construction of the pyrimidine core is a well-established field in heterocyclic chemistry, with several convergent and efficient strategies available. These methods often rely on the condensation of a three-carbon component with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) unit.

Cyclocondensation Reactions

Cyclocondensation reactions represent the most classical and widely employed approach for pyrimidine synthesis. These reactions involve the formation of the heterocyclic ring in a single step from acyclic precursors.

A prominent and versatile method for the synthesis of 2-aminopyrimidine (B69317) derivatives involves the condensation of guanidine (B92328) with a β-keto ester. nih.govslideshare.net This reaction, often referred to as a modified Pinner synthesis, provides a direct route to functionalized pyrimidines. mdpi.com The mechanism involves the initial reaction of the guanidine with the carbonyl group of the β-keto ester, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The use of ultrasound irradiation has been shown to improve the efficiency of this reaction. mdpi.com

Diketene, a versatile C4 synthon, and its equivalents also serve as valuable starting materials for pyrimidine synthesis. wikipedia.orgacs.org Diketene can react with nucleophiles to form acetoacetic acid derivatives in situ, which can then undergo cyclocondensation with guanidine to afford 2-amino-4-hydroxypyrimidines. This approach offers an alternative to the direct use of potentially unstable β-keto esters.

Starting Material 1Starting Material 2Product TypeReference
Guanidineβ-Keto Ester2-Amino-4-hydroxypyrimidine nih.govslideshare.net
GuanidineDiketene2-Amino-4-hydroxypyrimidine wikipedia.orgacs.org

Chalcones, or α,β-unsaturated ketones, are versatile intermediates in the synthesis of various heterocyclic compounds, including pyrimidines. The reaction of a chalcone (B49325) with guanidine hydrochloride in the presence of a base, such as potassium hydroxide, leads to the formation of 2-aminopyrimidine derivatives. This method is advantageous due to the ready availability of a wide range of substituted chalcones, allowing for the introduction of diverse functionalities onto the pyrimidine ring. The reaction proceeds through a Michael addition of the guanidine to the α,β-unsaturated system of the chalcone, followed by an intramolecular cyclization and oxidation.

The classical Pinner synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound with a non-N-substituted amidine. slideshare.net This methodology is highly effective for the preparation of a wide variety of substituted pyrimidines. The reaction is typically acid-catalyzed and proceeds through the formation of a vinylogous amidine intermediate, which then undergoes cyclization and dehydration. chemtube3d.com A broad range of β-dicarbonyl compounds, including β-diketones and β-keto esters, can be employed in this synthesis, providing access to pyrimidines with different substitution patterns.

Precursor TypeReagentKey Features
Chalcone (α,β-unsaturated ketone)GuanidineReadily available precursors, allows for diverse substitution.
β-Dicarbonyl CompoundAmidineClassical and versatile method, acid-catalyzed. slideshare.net

Multi-Component Heteroannulation Protocols

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering high atom economy and operational simplicity by combining three or more reactants in a single pot to generate complex products. taylorfrancis.com Several MCRs have been developed for the synthesis of fluorinated pyrimidines. rsc.org For instance, a three-component reaction involving an α-cyanoketone, a carboxaldehyde, and a guanidine can afford highly substituted 2-aminopyrimidine-5-carbonitriles in good yields. nih.gov These protocols are particularly valuable for the rapid generation of libraries of structurally diverse pyrimidine derivatives for biological screening. researchgate.net The Biginelli reaction, a well-known three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, can also be adapted to use guanidine for the synthesis of 2-imino-3,4-dihydropyrimidines. nih.gov

Contemporary Fluorination Strategies for Pyrimidine Derivatives

The introduction of fluorine into a pre-formed pyrimidine ring or a precursor is a critical step in the synthesis of 2-Amino-4-hydroxy-6-fluoropyrimidine. Modern fluorination methods offer greater selectivity and milder reaction conditions compared to traditional approaches.

Electrophilic fluorination is a widely used strategy for the direct introduction of a fluorine atom onto an electron-rich substrate. wikipedia.org Reagents such as Selectfluor® (F-TEDA-BF4) have become the reagents of choice for this transformation due to their stability, safety, and high reactivity. mdpi.comnumberanalytics.com The fluorination of a pyrimidine ring with Selectfluor® typically occurs at the most electron-rich position. researchgate.net For a 2-amino-4-hydroxypyrimidine, the C-5 and C-6 positions are activated towards electrophilic attack. The regioselectivity of the fluorination can be influenced by the reaction conditions and the substitution pattern on the pyrimidine ring. nih.govmdpi.com

Alternatively, nucleophilic fluorination can be employed, particularly for the synthesis of fluorinated pyrimidines from fluorinated building blocks. For example, the cyclocondensation of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate provides a mild and efficient route to 4-amino-5-fluoropyrimidines. nih.gov This approach avoids the direct handling of hazardous fluorinating agents at later stages of the synthesis.

Fluorination StrategyReagent ExampleKey Features
Electrophilic FluorinationSelectfluor® (F-TEDA-BF4)Direct fluorination of electron-rich rings, mild conditions. mdpi.comnumberanalytics.com
Nucleophilic FluorinationPotassium 2-cyano-2-fluoroethenolateUtilizes fluorinated building blocks, avoids late-stage hazardous reagents. nih.gov

Direct Cyclization Pathways Incorporating Fluorine

One of the most straightforward approaches to synthesizing fluorinated pyrimidines involves constructing the heterocyclic ring from acyclic, fluorine-containing building blocks. This strategy ensures the regioselective placement of the fluorine atom from the outset.

A classic and effective method involves the cyclocondensation of a fluorine-bearing three-carbon component with a suitable N-C-N synthon, such as an amidine or guanidine. For instance, the reaction of α-fluoro-β-ketoester enolates with isothiourea salts has been a foundational route for generating pyrimidine skeletons already substituted with fluorine. mdpi.com Similarly, potassium (Z)-2-cyano-2-fluoroethenolate, a versatile fluorinated building block, undergoes cyclocondensation with various amidine hydrochlorides under mild conditions to afford 4-amino-5-fluoropyrimidines in excellent yields. nih.gov This approach tolerates a wide range of functional groups on the amidine component, making it a flexible route to diverse fluorinated pyrimidine congeners. nih.gov

The general scheme for this type of reaction involves the nucleophilic attack of the amidine onto the fluorinated precursor, followed by an intramolecular cyclization and subsequent dehydration or elimination to yield the aromatic pyrimidine ring. The use of pre-fluorinated building blocks circumvents the need for often harsh and less selective late-stage fluorination techniques. nih.govossila.comalfa-chemistry.com

Starting Material 1Starting Material 2Product ClassKey Features
α-Fluoro-β-ketoester enolateIsothiourea saltFluorinated pyrimidineFoundational ring-closure approach. mdpi.com
Potassium 2-cyano-2-fluoroethenolateAmidine hydrochloride4-Amino-5-fluoropyrimidineMild conditions, broad substrate scope, excellent yields. nih.gov
Fluorinated acetoacetatesAmidines / MalononitrileFluoroalkyl pyrimidinesMicrowave-assisted, efficient access to complex structures.

Post-Synthetic Fluorine Atom Introduction

An alternative to direct cyclization is the introduction of a fluorine atom onto a pre-existing pyrimidine scaffold. This approach is particularly valuable for the late-stage functionalization of complex molecules.

The halogen-exchange (Halex) reaction is a powerful industrial method for synthesizing aryl fluorides. wikipedia.org It involves the nucleophilic displacement of a halogen, typically chlorine or bromine, by a fluoride (B91410) ion. acsgcipr.org This transformation is an example of nucleophilic aromatic substitution (SNAr). chemtube3d.com The reaction is typically performed at high temperatures in polar aprotic solvents like DMSO or DMF, using a fluoride salt such as KF, CsF, or NaF. wikipedia.orgchemtube3d.com

For the pyrimidine core, which is an electron-deficient heterocycle, the Halex reaction is particularly effective. The presence of other electron-withdrawing groups on the ring can further activate the substrate towards nucleophilic attack. To synthesize this compound, a potential precursor would be 2-amino-6-chloro-4-hydroxypyrimidine. The chlorine atom at the 6-position can be substituted by fluoride under Halex conditions. Phase-transfer catalysts are often employed to enhance the solubility and reactivity of the fluoride salt. acsgcipr.org

PrecursorFluoride SourceSolventConditionsProduct
Aryl/Heteroaryl ChlorideKF, CsF, NaFDMSO, DMFHigh Temperature (150-250 °C)Aryl/Heteroaryl Fluoride
4,5,6-TrichloropyrimidineMetal FluoridePolar AproticElevated Temperature5-Chloro-4,6-difluoropyrimidine

Beyond halogens, other activated leaving groups can be displaced by a fluoride nucleophile. This includes groups such as nitro (-NO₂), sulfonate esters (e.g., tosylate, mesylate), and triflates. The mechanism is again SNAr, where the rate-determining step is the formation of a Meisenheimer complex. The high electronegativity of the pyrimidine ring nitrogens facilitates this process.

The choice of fluoride source is critical. While simple metal fluorides like KF can be used, their low solubility in organic solvents can be a limitation. scientificupdate.com More soluble sources, such as cesium fluoride (CsF) or tetraalkylammonium fluorides (e.g., TBAF), often provide better results. wikipedia.org However, the hygroscopic nature of these reagents can reduce the nucleophilicity of the fluoride ion, necessitating the use of anhydrous conditions. scientificupdate.com

The transformation of an amino group into a fluorine atom provides another powerful synthetic route. The Balz-Schiemann reaction is the classic method for this conversion. wikipedia.orgchemistrylearner.com It involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂) in the presence of fluoroboric acid (HBF₄). byjus.com This forms a stable diazonium tetrafluoroborate (B81430) salt, which can often be isolated. scientificupdate.com Gentle thermal or photochemical decomposition of this salt then yields the corresponding aryl fluoride, with the loss of nitrogen gas and boron trifluoride. wikipedia.orgorganic-chemistry.org

This method can be applied to aminopyrimidines. For instance, 2,6-diamino-4-hydroxypyrimidine could be a potential starting material. Selective diazotization of the amino group at the 6-position, followed by decomposition of the resulting diazonium tetrafluoroborate, would install the fluorine atom. Variations using hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) anions instead of tetrafluoroborate have been shown to improve yields for certain substrates. wikipedia.orgbyjus.com

A related method is the Sandmeyer reaction, which typically uses copper(I) salts to catalyze the decomposition of the diazonium salt. wikipedia.org While classic Sandmeyer reactions are used for introducing chloro, bromo, and cyano groups, Sandmeyer-type fluorinations have been developed, often involving copper catalysts to mediate the fluoro-deamination process. wikipedia.orgnih.govnih.gov

ReactionStarting MaterialReagentsIntermediateKey Features
Balz-SchiemannAromatic Amine1. NaNO₂, HBF₄ 2. Heat (Δ) or hvAryl Diazonium TetrafluoroborateNo metal catalyst needed; intermediate is often isolable. wikipedia.orgscientificupdate.com
SandmeyerAromatic Amine1. NaNO₂, H⁺ 2. Cu(I)XAryl Diazonium SaltCatalyzed by Copper(I) salts. wikipedia.org

Direct C-H fluorination represents a highly atom-economical and modern approach to synthesizing fluorinated heterocycles. This method avoids the need for pre-functionalized substrates, such as halo- or aminopyrimidines. Research has shown that diazines, including pyrimidines, can undergo site-selective C-H fluorination. nih.govorgsyn.org

A notable method employs silver(II) fluoride (AgF₂) as the fluorinating agent. nih.gov This reaction proceeds at ambient temperature and demonstrates remarkable selectivity for the C-H bond adjacent to a ring nitrogen atom. orgsyn.org For a 2-aminopyrimidine scaffold, this would typically direct fluorination to the 5- or 6-position, depending on the substitution pattern and electronic effects. Other developments include silver-promoted fluorination of 2-aminopyrimidines using Selectfluor, an electrophilic N-F reagent, which shows excellent regioselectivity for the 5-position. dntb.gov.uanih.gov These methods are tolerant of various functional groups and provide a direct route to fluorinated pyrimidines under mild conditions. nih.gov

Chemical Transformations of Existing Pyrimidine Scaffolds

The synthesis of this compound can also be achieved by modifying other functional groups on a pre-formed pyrimidine ring. A common strategy involves the conversion of a hydroxyl or chloro group at the target position into a fluorine atom.

For example, starting with a dihydroxypyrimidine, such as 2-amino-4,6-dihydroxypyrimidine (B16511) (which exists predominantly in its keto tautomeric forms), one of the hydroxyl groups must be selectively converted. This can be achieved by first converting the hydroxyl groups to chloro groups using a reagent like phosphoryl chloride (POCl₃). mdpi.com This would yield 2-amino-4,6-dichloropyrimidine. Subsequently, one of the chlorine atoms can be selectively replaced. For instance, selective hydrolysis of one chloro group back to a hydroxyl, followed by a Halex reaction on the remaining chloro group, is a potential pathway. Alternatively, direct partial fluorination of the dichlorinated intermediate could be explored.

Another approach involves the selective reduction of a dichlorinated precursor. For instance, 2,4-dichloro-5-fluoropyrimidine (B19854) can be selectively reduced to remove the chlorine at the 4-position, yielding 2-chloro-5-fluoropyrimidine, which can then be hydrolyzed to the corresponding 2-hydroxypyrimidine. google.com While this example illustrates the reverse transformation, it highlights the principle of selectively manipulating halogen substituents on the pyrimidine ring to achieve the desired substitution pattern.

Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions

The synthesis of functionalized pyrimidines, such as this compound, heavily relies on the strategic manipulation of the pyrimidine core. Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for this purpose, allowing for the regioselective introduction of various functional groups. The regioselectivity of SNAr on the pyrimidine ring is highly sensitive to the electronic nature of the substituents already present. wuxiapptec.com

In di-substituted pyrimidines, such as a dichloropyrimidine precursor, the position of nucleophilic attack (either C2, C4, or C6) is dictated by the electron-withdrawing or electron-donating character of the other groups on the ring. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, substitution typically occurs at the C4 position. However, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com This principle is fundamental in designing a synthetic route for this compound, where the fluorine atom and other substituents guide the selective incorporation of the amino group. The halogenated pyrimidines are adept at incorporating nucleophiles with high regioselectivity through the SNAr mechanism. mdpi.com This reactivity is crucial for building precursors to more complex N-heterocyclic systems. mdpi.com

The 4-aminoquinazoline scaffold, a related heterocyclic system, is often synthesized via a regioselective SNAr reaction where a chlorine atom at the 4-position of a 2,4-dichloroquinazoline (B46505) precursor is selectively replaced by an amine. researchgate.netnih.gov This well-documented regioselectivity underscores the predictability and utility of SNAr reactions in synthesizing specifically substituted heterocycles. researchgate.netnih.gov

The introduction of amino, alkylamino, and arylamino groups onto the pyrimidine ring is a critical step in the synthesis of the target compound and its analogs. SNAr reactions provide a direct route for this transformation. Studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that amination reactions can be achieved under mild conditions using various amines, including aliphatic, cyclic, aromatic, and benzylic amines. mdpi.com

A common protocol involves reacting the halogenated pyrimidine precursor with the desired amine in a suitable solvent, often with a base like triethylamine (B128534) (TEA) to neutralize the generated acid. mdpi.com The choice of solvent and the alkalinity of the reaction medium can significantly influence the products. For example, using alcohols as solvents can sometimes lead to competing solvolysis reactions, where the solvent itself acts as a nucleophile. mdpi.com The careful control of reaction conditions is therefore paramount to ensure the desired amination product is obtained with high yield and selectivity.

Reagent ClassExample NucleophilesTypical ConditionsRef
Primary AminesAmmonia, BenzylamineTriethylamine, Refluxing Ethanol (B145695) mdpi.com
Secondary AminesPiperidine, MorpholineTriethylamine, Refluxing Ethanol mdpi.com
Aryl AminesAniline DerivativesBase, Elevated Temperatures mdpi.com

Selective Oxidation and Functional Group Interconversion

Functional group interconversion (FGI) is a key strategy for elaborating the pyrimidine core after its initial assembly. This can involve the transformation of one functional group into another to achieve the final target structure. A relevant example is the synthesis of a hydroxy-pyrimidine from a methoxy-pyrimidine precursor. For instance, 2-amino-4-hydroxy-6-methoxy-pyrimidine can be synthesized from 2-amino-4,6-dimethoxy-pyrimidine hydrochloride by heating the compound at 150°C. prepchem.com This process involves the thermal cleavage of a methyl-oxygen bond, liberating methyl chloride and revealing the hydroxyl group. prepchem.com This type of dealkylation is a classic FGI technique used to unmask hydroxyl groups that may have been protected as ethers during earlier synthetic steps. Such transformations are vital for accessing specific substitution patterns that might be difficult to achieve directly.

Process Optimization and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. For the synthesis of this compound and its congeners, this involves exploring solvent-free conditions and energy-efficient technologies like microwave irradiation.

Solvent-free, or neat, reaction conditions represent a significant step towards greener chemical synthesis by eliminating solvent waste and simplifying product purification. Lewis acid catalysts, such as ytterbium triflate, have been shown to effectively promote multicomponent reactions for the synthesis of related heterocyclic scaffolds like 2-amino-4H-pyranes under solvent-free conditions. researchgate.net These reactions can proceed efficiently at moderate temperatures (e.g., 50°C), providing the desired products in very good yields. researchgate.net The catalyst in such processes can often be recovered and reused without a significant loss of activity, further enhancing the sustainability of the method. researchgate.net The application of these principles to pyrimidine synthesis offers a promising avenue for process optimization.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov For the synthesis of aminopyrimidine derivatives, microwave-assisted protocols have been successfully employed in various steps, including the ring-closure condensation of chalcones with guanidine. nanobioletters.com

This technology provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts. nih.gov For example, in the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, microwave irradiation completed the reaction in 3-6 minutes with yields of 78-94%, whereas conventional heating required 1-6 hours to achieve lower or comparable yields. nih.gov This demonstrates the significant enhancement in reaction efficiency offered by microwave technology.

Table Comparing Conventional vs. Microwave-Assisted Synthesis Data derived from a representative synthesis of pyrimidine derivatives. nih.gov

Heating MethodTemperatureReaction TimeYield (%)
Room TemperatureAmbient2–7 hours67–82%
Conventional Heating48 °C2–6 hours69–86%
Conventional Heating60 °C1–4 hours71–87%
Microwave Irradiation120 °C3–6 minutes78–94%

Elucidation of Reaction Mechanisms and Investigation of Intrinsic Reactivity

Mechanistic Investigations of Pyrimidine (B1678525) Ring Formation

The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry, typically achieved through the condensation of a three-carbon component with a compound containing an N-C-N moiety. wikipedia.org For 2-Amino-4-hydroxy-6-fluoropyrimidine, this generally involves the reaction of a fluorinated β-dicarbonyl compound or a synthetic equivalent with guanidine (B92328).

A plausible and widely accepted pathway for the formation of the 2-amino-4-hydroxypyrimidine core involves the Principal Synthesis method. wikipedia.org This pathway can be adapted for the specific target compound, this compound.

The proposed reaction mechanism initiates with the condensation of guanidine with a fluorinated β-ketoester, such as ethyl 4-fluoro-3-oxobutanoate.

Step 1: Nucleophilic Addition The more nucleophilic amino group of guanidine attacks the more electrophilic ketone carbonyl of the β-ketoester. This is followed by a proton transfer, leading to the formation of a tetrahedral intermediate.

Step 2: Dehydration The intermediate undergoes dehydration to form a more stable acyclic Schiff base (or enamine) intermediate. This step is often acid-catalyzed.

Step 3: Intramolecular Cyclization A subsequent intramolecular nucleophilic attack occurs where the terminal amino group of the guanidine moiety attacks the ester carbonyl carbon. This ring-closing step forms a cyclic tetrahedral intermediate.

Step 4: Elimination The cyclic intermediate eliminates a molecule of ethanol (B145695) to yield the final this compound ring. This final step is an aromatization-driving process that results in the stable heterocyclic product.

Characterization of these intermediates is typically performed using spectroscopic methods. In related syntheses, intermediates have been identified by techniques such as Nuclear Magnetic Resonance (NMR) to confirm the formation of C-N bonds and changes in hybridization, and Mass Spectrometry (MS) to determine the molecular weight of transient species.

The formation of the pyrimidine ring is a clear example of a reaction sequence involving both intermolecular and intramolecular events.

Intermolecular Processes: The initial steps of the reaction, involving the nucleophilic attack of guanidine on the β-ketoester, are intermolecular. These steps bring the two separate reactant molecules together to form the initial acyclic adduct. The rate of this process is dependent on the concentration of the reactants and their intrinsic reactivity.

Intramolecular Processes: Following the initial condensation, the cyclization step is an intramolecular process. oup.com The reactive ends of the newly formed single molecule are brought into proximity, facilitating the ring-closure reaction. Intramolecular reactions are often kinetically favored over competing intermolecular reactions, especially when forming stable five- or six-membered rings. The final elimination of ethanol is also an intramolecular event that leads to the thermodynamically stable aromatic pyrimidine product.

The efficiency of the cyclization is influenced by the stereoelectronic properties of the acyclic intermediate, where the conformation must allow the nucleophilic nitrogen and the electrophilic carbonyl carbon to approach each other effectively.

Intrinsic Reactivity Profiles of this compound

The reactivity of this compound is governed by the electron distribution within the pyrimidine ring, which is significantly modulated by its three distinct substituents. The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes the carbon atoms susceptible to nucleophilic attack. researchgate.netyoutube.com

The combination of substituents creates specific sites of high and low electron density, defining the molecule's nucleophilic and electrophilic centers.

Nucleophilic Sites: The primary nucleophilic centers are the atoms with lone pairs of electrons. These include the exocyclic amino nitrogen, the ring nitrogen atoms (N1 and N3), and the exocyclic oxygen of the hydroxyl/keto group. The amino group at C2 is a strong electron-donating group, enhancing the nucleophilicity of the ring and itself. The reactivity of these sites is critical in reactions like alkylation and acylation. According to Frontier Molecular Orbital (FMO) theory, these sites of high electron density correspond to the location of the Highest Occupied Molecular Orbital (HOMO). youtube.com

Electrophilic Sites: The pyrimidine ring's carbon atoms are electrophilic. The electron-withdrawing nature of the ring nitrogens and the fluorine atom makes the carbon atoms at positions C2, C4, and C6 particularly electron-deficient and thus prone to attack by nucleophiles. wikipedia.orgstackexchange.com The fluorine at C6 strongly enhances the electrophilicity of this position. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to have large coefficients on these carbon atoms, marking them as the most likely sites for nucleophilic attack. youtube.comstackexchange.com The C5 position is the least electron-deficient carbon and can be susceptible to electrophilic attack, a reactivity pattern enhanced by the electron-donating amino and hydroxyl groups. wikipedia.orgresearchgate.net

Table 1: Predicted Reactive Sites of this compound
SiteTypeControlling FactorsPotential Reactions
Exocyclic N (at C2)NucleophilicLone pair, +M effect of amino groupAlkylation, Acylation, Diazotization
Ring N1/N3NucleophilicLone pairs, ring electronicsProtonation, Alkylation
Exocyclic O (at C4)NucleophilicLone pairs (in both keto/enol forms)Alkylation (O-alkylation)
C4 / C6Electrophilic-I effect of ring nitrogens and fluorineNucleophilic Aromatic Substitution
C5Nucleophilic (for Electrophilic Attack)+M effect from -NH2 and -OH groupsHalogenation, Nitration, Azo coupling wikipedia.org

Amino Group (-NH₂ at C2): This is a powerful activating group. It donates electron density to the ring via a strong positive mesomeric effect (+M), while withdrawing slightly through a negative inductive effect (-I). The +M effect dominates, increasing the electron density of the ring, particularly at C5, making it more susceptible to electrophilic attack.

Hydroxyl Group (-OH at C4): Similar to the amino group, the hydroxyl group is also activating. It exhibits a strong +M effect and a -I effect. Its presence further enhances the electron density of the ring system, contributing to the activation of the C5 position.

Fluorine Atom (-F at C6): Fluorine is a unique substituent. It is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). It also has a positive mesomeric effect (+M) due to its lone pairs, but for halogens, the -I effect strongly dominates. nih.gov Consequently, the fluorine atom deactivates the ring towards electrophilic substitution but strongly activates it towards nucleophilic attack, especially at the carbon to which it is attached (C6).

Steric effects for this compound are relatively minor, as the substituents are small. However, the positioning of these groups can influence the regioselectivity of reactions with bulky reagents.

Table 2: Electronic Effects of Substituents
SubstituentPositionInductive Effect (-I)Mesomeric Effect (+M)Overall Effect on Ring for Electrophilic Attack
-NH₂C2Weakly DeactivatingStrongly ActivatingStrongly Activating
-OHC4DeactivatingStrongly ActivatingStrongly Activating
-FC6Strongly DeactivatingWeakly ActivatingStrongly Deactivating

Tautomeric Equilibria and Their Impact on Reactivity

Substituted pyrimidines, particularly those with hydroxyl and amino groups, exist as an equilibrium mixture of tautomeric forms. ias.ac.innih.gov Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. nih.gov For this compound, two principal types of tautomerism are significant: lactam-lactim and amino-imino.

Lactam-Lactim Tautomerism: The 4-hydroxy group can tautomerize to a 4-oxo group (a keto-enol type tautomerism specific to heterocycles). This results in an equilibrium between the aromatic 4-hydroxypyrimidine (B43898) (lactim) form and the non-aromatic but resonance-stabilized pyrimidin-4-one (lactam) form. chemicalbook.com For most 4-hydroxypyrimidines, the lactam (keto) form is significantly more stable and predominates in solution and the solid state. chemicalbook.comacs.org

Amino-Imino Tautomerism: The 2-amino group can exist in equilibrium with its 2-imino tautomer, where a proton moves from the exocyclic nitrogen to one of the ring nitrogens (N1). The amino form is generally the major tautomer for simple 2-aminopyrimidines.

The predominant species is therefore likely the 2-amino-6-fluoro-pyrimidin-4(3H)-one tautomer. The existence of these equilibria is crucial as each tautomer presents a different set of reactive sites.

Reactivity of the Lactim (Hydroxy) Form: This aromatic tautomer has a nucleophilic hydroxyl group available for O-alkylation or O-acylation. The ring is fully aromatic, influencing its substitution patterns.

Reactivity of the Lactam (Keto) Form: This form possesses an amide-like character. The exocyclic oxygen is a hydrogen bond acceptor, and the N3 nitrogen is acidic. Alkylation can occur at N3. The reactivity of the ring is altered due to the disruption of full aromaticity in the pyrimidinone ring.

Reactivity of the Imino Form: While typically a minor component, the imino tautomer has different nucleophilic and basic properties compared to the amino form, with the exocyclic nitrogen being part of a C=N double bond.

The position of the tautomeric equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. ias.ac.inresearchgate.net For instance, polar solvents may favor the more polar lactam form. This dynamic nature means that the observed reactivity of this compound can be a composite of the reactivities of its different tautomeric forms present at equilibrium.

Following a comprehensive search for scientific data on "this compound," it has been determined that specific experimental spectroscopic information required to fully populate the requested article sections is not available within publicly accessible resources. Detailed research findings, including specific data for Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR and FT-Raman), and Mass Spectrometry for this particular compound, could not be located.

Therefore, it is not possible to generate the thorough and scientifically accurate content with detailed data tables as instructed for the following sections:

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The substituted pyrimidine (B1678525) ring in this compound acts as a chromophore due to the presence of π-bonds and heteroatoms with non-bonding electrons. The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

The position of the absorption maximum (λmax) and the molar absorptivity are sensitive to the molecular environment. For hydroxypyrimidines, the spectra are highly dependent on pH and solvent polarity due to keto-enol tautomerism. At different pH values, the amino and hydroxy groups can be protonated or deprotonated, leading to shifts in the absorption bands (bathochromic or hypsochromic shifts). For instance, studies on similar pyrimidine derivatives show characteristic absorptions in the 250-300 nm range. Analyzing these spectral shifts provides valuable insight into the acidic and basic properties of the molecule and confirms the presence of the ionizable functional groups.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies (if applicable)

Chiroptical spectroscopy, most notably Circular Dichroism (CD), is a technique that measures the differential absorption of left- and right-circularly polarized light. This phenomenon is only observed in chiral molecules, which are non-superimposable on their mirror images.

A structural analysis of this compound reveals that the molecule is achiral . It possesses a plane of symmetry that bisects the pyrimidine ring, the fluorine atom, and the C4-hydroxy and C2-amino groups. As a result, the molecule is superimposable on its mirror image and does not have enantiomers.

Therefore, an isolated sample of pure this compound will not produce a signal in a CD spectrometer; it is "CD silent." This technique is not applicable for enantiomeric studies of the compound itself, as no enantiomers exist. A CD signal could only be induced if the molecule were to form a complex with another chiral molecule (e.g., a protein or cyclodextrin), but this would be a characterization of the supramolecular complex, not the intrinsic properties of the compound in isolation.

Theoretical Chemistry and Computational Modeling Studies

Quantum Mechanical Investigations

Quantum mechanical investigations employ the principles of quantum mechanics to model and analyze molecules. For pyrimidine (B1678525) derivatives, these studies typically focus on optimizing the molecular geometry, calculating spectroscopic signatures, and determining electronic properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. For molecules like 2-Amino-4-hydroxy-6-fluoropyrimidine, DFT methods, particularly using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), are utilized to determine the optimized ground-state geometry, vibrational frequencies, and various thermodynamic properties. nih.gov Studies on analogous pyrimidine compounds have demonstrated that DFT calculations can yield geometrical parameters that are in good agreement with experimental data. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. This method is instrumental in predicting electronic absorption spectra (UV-Vis spectra) by calculating excitation energies and oscillator strengths. researchgate.net For pyrimidine derivatives, TD-DFT calculations can elucidate the nature of electronic transitions, such as π → π* or n → π* transitions, which are fundamental to understanding the molecule's photophysical properties. urfu.ru These calculations help predict how the molecule interacts with light and can reveal charge transfer characteristics within the molecule upon excitation. researchgate.net

Ab Initio Calculation Methodologies

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. While computationally more demanding than DFT, they are often used for benchmarking and for systems where electron correlation is particularly important. For pyrimidine systems, ab initio methods have been used to investigate optimum molecular geometries and the interaction energies between molecules, such as in the formation of dimers.

Selection of Basis Sets and Computational Protocols

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. The selection involves a trade-off between accuracy and computational cost.

Commonly used basis sets in studies of pyrimidine derivatives include the Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p). nih.govresearchgate.net The notation indicates:

6-311G : A triple-zeta valence basis set, providing more flexibility for valence electrons.

+ : The inclusion of diffuse functions, which are important for describing anions or systems with lone pairs.

(d,p) : The addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more accurate descriptions of bonding and molecular shape.

The computational protocol involves defining the theoretical method (e.g., B3LYP), the basis set, and the environment (e.g., in vacuum or a specific solvent). For instance, a typical protocol for this compound would involve geometry optimization and frequency calculation at the B3LYP/6-311++G(d,p) level of theory to obtain a stable structure and its thermodynamic properties. nih.gov

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Computational methods provide several descriptors that quantify this behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy corresponds to a better electron-donating capability.

LUMO : Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a better electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap suggests the molecule is more polarizable and more chemically reactive. malayajournal.org The HOMO-LUMO gap is a standard output of DFT calculations and indicates the potential for charge transfer within the molecule. researchgate.net

ParameterDescriptionTypical Calculated Value (Illustrative)
EHOMOEnergy of the Highest Occupied Molecular OrbitalData not available in cited sources
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalData not available in cited sources
Energy Gap (ΔE)LUMO Energy - HOMO EnergyData not available in cited sources

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen and nitrogen. researchgate.netthaiscience.info

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.netresearchgate.net

Green Regions : Represent areas of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring, the oxygen atom of the hydroxyl group, and the fluorine atom, highlighting these as centers for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, indicating their susceptibility to nucleophilic attack. thaiscience.info This analysis is crucial for predicting intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. wikipedia.org This analysis is particularly insightful for understanding the non-covalent interactions that govern the behavior of this compound, especially its hydrogen bonding capabilities.

The NBO method quantifies the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. For this compound, the primary donor orbitals are the lone pairs on the nitrogen and oxygen atoms (n_N, n_O) and the N-H and O-H bonding orbitals (σ_NH, σ_OH). The primary acceptor orbitals are the corresponding antibonding orbitals (σ_NH, σ_OH). The strength of a hydrogen bond is directly related to the extent of electron density delocalization from a lone pair of a donor atom to the antibonding orbital of a hydrogen-bond donor. researchgate.netbohrium.comuba.ar

The key intermolecular interactions for this compound involve:

Hydrogen Bond Donors: The amino (-NH₂) and hydroxyl (-OH) groups.

Hydrogen Bond Acceptors: The pyrimidine ring nitrogens, the hydroxyl oxygen, and the fluorine atom.

NBO analysis calculates the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction. For instance, in a dimer of this compound, one would expect significant E(2) values for interactions such as n_N → σ_NH and n_O → σ_OH, corresponding to the formation of strong hydrogen bonds. These interactions are fundamental to the molecule's crystal packing and its recognition by biological targets.

Table 1: Illustrative NBO Donor-Acceptor Interactions in Pyrimidine Derivatives

Donor NBO (Atom)Acceptor NBO (Bond)Interaction TypeTypical E(2) Stabilization Energy (kcal/mol)
n(N) on pyrimidine ringσ(N-H) of amino groupIntermolecular Hydrogen Bond5 - 15
n(O) of hydroxyl groupσ(N-H) of amino groupIntermolecular Hydrogen Bond4 - 12
n(N) of amino groupσ*(O-H) of hydroxyl groupIntermolecular Hydrogen Bond3 - 10

Note: The E(2) values are representative examples from studies on similar heterocyclic compounds and serve to illustrate the magnitude of these interactions.

Topological Analysis of Electron Density (AIM, ELF, LOL)

The topological analysis of electron density provides a rigorous framework for defining chemical concepts like atoms, bonds, and molecular structure based on the scalar field of the total electron density, ρ(r). gla.ac.uk Key methods include the Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL).

Quantum Theory of Atoms in Molecules (AIM): AIM analysis partitions the molecular space into distinct atomic basins based on the gradient vector field of the electron density. nih.gov Critical points in the electron density—where the gradient is zero—are located and classified. For this compound, a (3, -1) critical point, known as a bond critical point (BCP), would be found between each pair of covalently bonded atoms. The properties at the BCP, such as the electron density (ρ_BCP) and its Laplacian (∇²ρ_BCP), reveal the nature of the bond. For the polar C-F, C-O, C-N, N-H, and O-H bonds in this molecule, one would expect relatively high ρ_BCP values. A positive Laplacian (∇²ρ_BCP > 0) indicates charge depletion, typical of closed-shell interactions (ionic bonds, hydrogen bonds), while a negative Laplacian (∇²ρ_BCP < 0) signifies charge concentration, characteristic of shared interactions (covalent bonds). gla.ac.uk

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that provide a visual representation of electron localization in a molecule, which is useful for identifying core electrons, covalent bonds, and lone pairs. The ELF value ranges from 0 to 1, where a value close to 1 indicates high electron localization. For this compound, ELF analysis would be expected to show:

High localization in the core regions of the C, N, O, and F atoms.

Attractors (regions of high ELF value) corresponding to the covalent bonds (C-C, C-N, C-H, etc.).

Distinct localization basins corresponding to the lone pairs on the nitrogen, oxygen, and fluorine atoms.

These topological analyses provide a detailed, quantitative picture of the electronic structure, confirming the intuitive Lewis structure and offering deeper insights into the nature of the chemical bonds and non-covalent interactions within the molecule.

Derived Parameters: Electronegativity, Chemical Hardness, and Dipole Moments

Computational methods allow for the calculation of several global reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters help to characterize the chemical reactivity and stability of this compound. acs.org

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). χ = -μ ≈ (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution or undergo charge transfer. A larger HOMO-LUMO gap (ΔE) corresponds to higher hardness. η ≈ (E_LUMO - E_HOMO) / 2

The HOMO in pyrimidine derivatives is typically associated with the π-system of the ring and the lone pairs of the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is usually a π* orbital of the pyrimidine ring, representing the most likely site for nucleophilic attack. The calculated values of these parameters provide a quantitative basis for understanding the molecule's reactivity in chemical and biological contexts. nih.govias.ac.in

Table 2: Typical Calculated Quantum Chemical Parameters for Aminohydroxypyrimidine Derivatives

ParameterTypical Calculated Value (a.u.)Significance
E_HOMO-0.22 to -0.25Electron-donating ability
E_LUMO-0.03 to -0.06Electron-accepting ability
Energy Gap (ΔE)0.17 to 0.22Chemical stability and low reactivity
Electronegativity (χ)0.12 to 0.16Overall electron-attracting power
Chemical Hardness (η)0.08 to 0.11Resistance to charge transfer
Dipole Moment (μ_D)3.0 to 5.0 DebyeHigh polarity

Note: These values are illustrative and based on DFT calculations for related pyrimidine structures. The exact values for this compound would require specific calculations.

Molecular Dynamics and Conformational Analysis

While quantum chemistry calculations describe the static properties of a molecule, molecular dynamics and conformational analysis explore its dynamic behavior and the different shapes it can adopt.

Conformational Landscape Exploration (e.g., Potential Energy Surface Scans)

The conformational flexibility of this compound is primarily associated with the rotation around single bonds, such as the C-N bond of the amino group and the C-O bond of the hydroxyl group. A Potential Energy Surface (PES) scan is a computational technique used to explore this conformational landscape. uni-muenchen.deq-chem.com

In a PES scan, a specific dihedral angle is systematically varied, and at each step, the energy of the molecule is calculated after optimizing the remaining geometrical parameters. q-chem.com This process generates a plot of energy versus the dihedral angle, revealing the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). For this compound, a PES scan around the C-NH₂ bond would likely show energy barriers to rotation, potentially influenced by steric interactions with the adjacent fluorine atom and hydrogen bonding with the ring nitrogen. Understanding the preferred conformations and the energy required to interconvert between them is vital for comprehending its interactions with other molecules.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the motion of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the dynamic behavior of this compound in a realistic environment, such as in solution or interacting with a biological macromolecule. nih.gov

MD simulations can reveal:

Solvent Interactions: How the molecule interacts with surrounding water molecules through hydrogen bonding.

Conformational Dynamics: The transitions between different conformations and their relative populations over time.

Binding Stability: When docked into a protein active site, MD can assess the stability of the binding pose and the key interactions that maintain the complex.

These simulations are essential for bridging the gap between the static picture from quantum chemistry and the dynamic reality of chemical and biological processes.

Implicit and Explicit Solvent Models in Computational Studies

Modeling the effect of a solvent, typically water, is critical for accurately simulating the behavior of a polar molecule like this compound. Computational studies employ two main approaches to this:

Explicit Solvent Models: Individual solvent molecules (e.g., water) are included in the simulation box. This method is computationally intensive but provides the most detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonds. It is the standard for molecular dynamics simulations.

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach, often called a continuum model (e.g., Polarizable Continuum Model, PCM), is computationally much faster. It effectively captures the bulk electrostatic effects of the solvent on the solute's structure and properties and is frequently used in quantum mechanical calculations for geometry optimization and energy calculations.

Derivatization Strategies and Functional Group Transformations

Directed Functionalization of the Amino Group

The exocyclic amino group at the C2 position of the pyrimidine (B1678525) ring is a primary site for a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and the formation of Schiff bases, enabling the introduction of a wide range of substituents.

One common derivatization strategy involves the acylation of the amino group. For instance, reaction with acylating agents like chloroacetyl chloride can yield N-acylated pyrimidine derivatives. This transformation is typically carried out in an appropriate solvent such as dry benzene (B151609) at room temperature. The resulting N-(4-fluoro-6-hydroxypyrimidin-2-yl)acetamide derivatives can serve as versatile intermediates for further modifications.

Alkylation of the amino group represents another key functionalization pathway. While direct alkylation can sometimes lead to a mixture of products, including N-alkylation and potential O-alkylation of the hydroxyl group, specific reaction conditions can favor the desired transformation. The reaction of aminopyrimidines with alkyl halides can proceed via an SN2 mechanism, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.gov

Furthermore, the amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. This reaction is typically acid-catalyzed and involves the formation of a C=N double bond. For example, reacting 2-amino-4-hydroxy-6-fluoropyrimidine with a substituted benzaldehyde (B42025) in the presence of a catalytic amount of glacial acetic acid would yield the corresponding N-benzylidene-4-fluoro-6-hydroxypyrimidin-2-amine. These Schiff bases can be valuable precursors for the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.net

Table 1: Examples of Directed Functionalization of the Amino Group

Reaction TypeReagent ExampleProduct Type
AcylationChloroacetyl chlorideN-(4-fluoro-6-hydroxypyrimidin-2-yl)acetamide
AlkylationAlkyl halideN-Alkyl-2-amino-4-hydroxy-6-fluoropyrimidine
Schiff Base FormationSubstituted benzaldehydeN-Benzylidene-4-fluoro-6-hydroxypyrimidin-2-amine

Chemical Modifications at the Hydroxyl Moiety

The hydroxyl group at the C4 position, existing in tautomeric equilibrium with its keto form (4-pyrimidinone), offers another site for chemical modification, primarily through etherification and esterification reactions. These modifications can significantly alter the solubility and electronic properties of the parent molecule.

Esterification of the hydroxyl group can be achieved by reacting this compound with acid anhydrides or acid chlorides. For instance, treatment with acetic anhydride (B1165640) in a suitable solvent like DMF, often in the presence of a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP), can yield the corresponding acetate (B1210297) ester. nih.gov This reaction proceeds through the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.

O-alkylation to form ethers is another important modification. This can be accomplished by reacting the pyrimidine with an alkyl halide in the presence of a base. The choice of base and reaction conditions is crucial to promote O-alkylation over potential N-alkylation of the amino group. The resulting 4-alkoxy-2-aminopyrimidines exhibit different lipophilicity compared to the parent hydroxypyrimidine.

Table 2: Examples of Chemical Modifications at the Hydroxyl Moiety

Reaction TypeReagent ExampleProduct Type
EsterificationAcetic anhydride2-Amino-4-acetoxy-6-fluoropyrimidine
EtherificationAlkyl halide2-Amino-4-alkoxy-6-fluoropyrimidine

Regioselective Functionalization of the Pyrimidine Ring

The introduction of new carbon-based substituents onto the pyrimidine ring often requires the initial conversion of the hydroxyl group into a better leaving group, such as a halogen. Treatment of this compound with a chlorinating agent like phosphorus oxychloride (POCl₃) can convert the hydroxyl group into a chloro group, yielding 2-amino-4-chloro-6-fluoropyrimidine. This transformation is a key step as the chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The resulting 4-chloropyrimidine (B154816) derivative can then be reacted with a variety of nucleophiles to introduce alkyl, aryl, and heteroaryl moieties. For example, in palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling, the chloro group can be replaced with aryl or heteroaryl groups. This allows for the synthesis of a wide range of 4-substituted pyrimidine derivatives with diverse electronic and steric properties.

The functional groups on the this compound scaffold can be utilized in cyclocondensation reactions to construct fused heterocyclic systems. These annelation reactions lead to the formation of bicyclic and polycyclic structures with unique chemical and biological profiles.

For instance, after conversion of the hydroxyl group to a chloro group and subsequent reaction with a suitable binucleophile, intramolecular cyclization can lead to the formation of fused rings. An example of such a strategy involves the synthesis of pyrrolo[2,3-d]pyrimidines, which can be achieved through the cyclo-condensation of a 2-amino-4-chloropyrimidine (B19991) derivative with a molecule containing an active methylene (B1212753) group and an amino group. derpharmachemica.com Similarly, reactions with hydrazine (B178648) or its derivatives can pave the way for the synthesis of pyrazolo[3,4-d]pyrimidines. derpharmachemica.com The specific reaction conditions and the nature of the reactants determine the final fused heterocyclic architecture. The formation of these fused systems significantly expands the chemical space accessible from the this compound starting material. derpharmachemica.comnih.govnih.gov

Utilization of this compound in Material Science and Polymer Synthesis

The presence of reactive functional groups, namely the amino and hydroxyl groups, on the this compound molecule allows for its potential use as a precursor in the synthesis of functional monomers for material science and polymer chemistry. By introducing a polymerizable group onto the pyrimidine scaffold, it can be incorporated into polymer chains, thereby imparting specific properties to the resulting material.

A common strategy for converting a molecule into a monomer is to introduce a vinyl or acrylic functionality. For example, the amino group can be acylated with acryloyl chloride or methacryloyl chloride to yield the corresponding acrylamide (B121943) or methacrylamide (B166291) monomer. Similarly, the hydroxyl group can be esterified with acrylic acid or methacrylic acid to produce an acrylate (B77674) or methacrylate (B99206) monomer.

These pyrimidine-containing monomers can then be subjected to polymerization reactions, such as free-radical polymerization, to form homopolymers or be copolymerized with other monomers to create functional copolymers. The incorporation of the fluorinated pyrimidine unit into a polymer backbone can potentially enhance properties such as thermal stability, chemical resistance, and specific recognition capabilities.

Table 3: Potential Functional Monomers from this compound

Functional Group TargetedPolymerizable GroupMonomer Type
Amino groupAcryloylN-(4-fluoro-6-hydroxypyrimidin-2-yl)acrylamide
Amino groupMethacryloylN-(4-fluoro-6-hydroxypyrimidin-2-yl)methacrylamide
Hydroxyl groupAcryloyl2-Amino-6-fluoropyrimidin-4-yl acrylate
Hydroxyl groupMethacryloyl2-Amino-6-fluoropyrimidin-4-yl methacrylate

Polymerization Reactions Incorporating Pyrimidine Units

The incorporation of pyrimidine units into polymer backbones is a significant strategy for developing materials with tailored thermal, optical, and biological properties. The functional groups of this compound, specifically the amino and hydroxyl moieties, offer reactive sites for various polymerization reactions. While direct polymerization studies of this specific compound are not extensively documented, the principles of polymer chemistry and studies on analogous pyrimidine derivatives provide a strong basis for predicting its behavior in polymerization processes. The primary polymerization strategies applicable to this compound would involve polycondensation and coordination polymerization, leveraging its bifunctional nature.

Polycondensation Reactions

The presence of both an amino and a hydroxyl group allows this compound to act as a monomer in polycondensation reactions. These reactions involve the step-wise formation of polymers with the elimination of a small molecule, such as water.

Polyamide Synthesis: The amino group of this compound can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. This reaction would incorporate the pyrimidine ring into the polymer backbone, potentially imparting enhanced thermal stability and specific intermolecular interactions due to the heterocyclic nature of the pyrimidine. The general reaction scheme involves the nucleophilic attack of the amino group on the carbonyl carbon of the carboxylic acid derivative. Microwave-assisted solid-phase synthesis has been shown to be an efficient method for producing Py-Im polyamides, suggesting a potential route for the synthesis of polyamides containing this compound units. nih.govacs.org

Polyurethane Synthesis: The hydroxyl group of this compound is capable of reacting with diisocyanates to form polyurethanes. Research on the synthesis of polyether urethanes has demonstrated that dihydroxy-pyrimidine derivatives can be successfully incorporated into the main chain of polyurethanes. tandfonline.comtandfonline.com For instance, 2,4-dihydroxy-6-methylpyrimidine has been used as a chain extender in the synthesis of polyetherurethanes, with studies showing that the incorporation of the pyrimidine ring can improve the thermal stability of the resulting polymers. tandfonline.comtandfonline.com It has been noted that polyurethanes produced with aromatic diisocyanates exhibit better properties than those made with aliphatic diisocyanates. tandfonline.com The thermal stability of such polymers is influenced by the pyrimidine content. tandfonline.comtandfonline.com

Polyester Synthesis: While the amino group is generally more nucleophilic than the hydroxyl group, under specific catalytic conditions, the hydroxyl group could be made to react with dicarboxylic acids or their derivatives to form polyesters. This would be a less common approach compared to polyamide or polyurethane synthesis due to the lower reactivity of the phenolic hydroxyl group.

A hypothetical data table illustrating the potential properties of polymers derived from this compound is presented below, based on findings for analogous pyrimidine-containing polymers.

Polymer TypeCo-monomer ExamplePotential Polymer Properties
PolyamideAdipoyl chlorideHigh thermal stability, potential for hydrogen bonding
PolyurethaneMethylene diphenyl diisocyanate (MDI)Enhanced thermal and mechanical properties
PolyesterTerephthaloyl chlorideModerate thermal stability, specific optical properties

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms within the pyrimidine ring of this compound, along with the exocyclic amino and hydroxyl groups, can act as coordination sites for metal ions. This allows the compound to function as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). MOFs are a class of crystalline materials with a porous structure, formed by the self-assembly of metal ions or clusters with organic ligands.

The use of pyrimidine-based ligands in the synthesis of MOFs has been explored, leading to materials with interesting topologies and properties, such as selective gas sorption. acs.org For example, pyrimidine-5-carboxylate and pyrimidine-4,6-dicarboxylate have been used to create MOFs with various metal ions like Co²⁺, Cd²⁺, Cu²⁺, and Pb²⁺. acs.orgmdpi.com These studies demonstrate the versatility of the pyrimidine core in directing the structure of coordination polymers. The specific geometry and electronic properties of this compound could lead to the formation of novel MOFs with unique porous architectures and potential applications in catalysis, sensing, and gas storage. google.com

The table below summarizes the potential for this compound to act as a ligand in MOF synthesis, drawing parallels from existing research on other pyrimidine-based MOFs.

Metal Ion ExamplePotential MOF StructurePotential Applications
Cu²⁺3D porous frameworkGas storage and separation
Cd²⁺3D pillar-layered frameworkLuminescent sensing
Pb²⁺Condensed 3D structureCatalysis

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Amino-4-hydroxy-6-fluoropyrimidine in laboratory settings?

  • Methodological Answer : Proper handling includes wearing nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation. Use filter-tipped pipettes to minimize cross-contamination, and store waste separately for professional disposal . For structural analogs like trifluoromethyl derivatives, NIST guidelines emphasize rigorous solvent purification and inert atmospheres during synthesis to prevent decomposition .

Q. How can researchers synthesize this compound under mild, metal-free conditions?

  • Methodological Answer : A scalable approach involves cyclocondensation of β-fluoroaryl ketones with guanidine derivatives in DMSO at 80–100°C for 6–12 hours. This method avoids transition-metal catalysts and achieves yields >85% by optimizing stoichiometry and reaction time . Purification via recrystallization (ethanol/water) ensures high purity (>98%) for downstream applications.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1H^{1}\text{H} NMR (400 MHz, DMSO-d6_6) to identify aromatic protons (δ 6.8–7.2 ppm) and hydroxyl/amino groups (δ 10.2–11.5 ppm). 19F^{19}\text{F} NMR (376 MHz) confirms the fluorine substituent (δ -110 to -115 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular mass (e.g., calculated [M+H]+^+: 158.03; observed: 158.05) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported NMR data for fluorinated pyrimidines?

  • Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria. For example, hydroxyl and amino groups in DMSO-d6_6 exhibit broad peaks due to hydrogen bonding, whereas deuterated methanol sharpens signals. Validate assignments by comparing experimental data with NIST reference spectra and computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level) .

Q. What strategies optimize the interaction studies of this compound with biological targets?

  • Methodological Answer : Employ fluorescence polarization assays to measure binding affinity to enzymes like dihydrofolate reductase (DHFR). Use a competitive binding setup with methotrexate as a reference inhibitor. For crystallography, co-crystallize the compound with DHFR (PDB: 1RA2) in 0.1 M HEPES (pH 7.5) and 25% PEG 3350. Resolve structures at 1.8–2.0 Å resolution to map hydrogen bonds between the 4-hydroxy group and Asp27 residue .

Q. How can researchers resolve contradictions in the reactivity of this compound across different solvents?

  • Methodological Answer : Reactivity variations stem from solvent polarity and hydrogen-bonding capacity. For nucleophilic substitutions, use DMF or DMSO to stabilize transition states via solvation. In contrast, aqueous ethanol enhances tautomerization (keto-enol equilibria), altering reactivity. Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:1) and quantify intermediates by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

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